molecular formula C10H17N B125843 1-Pyrrolidino-1-cyclohexene CAS No. 1125-99-1

1-Pyrrolidino-1-cyclohexene

Cat. No. B125843
CAS RN: 1125-99-1
M. Wt: 151.25 g/mol
InChI Key: KTZNVZJECQAMBV-UHFFFAOYSA-N
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Patent
US05057513

Procedure details

Cyclohexanone (196.3 g) and pyrrolidine (214 g) in benzene (500 ml) were refluxed under nitrogen with a Dean-Stark apparatus, until no more water separated out. The solvents were then evaporated off under nitrogen, and the residual oil was distilled to give 1-(1-pyrrolidinyl)cyclohexene (290 g).
Quantity
196.3 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.O>C1C=CC=CC=1>[N:8]1([C:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=2)[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
196.3 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
214 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated out
CUSTOM
Type
CUSTOM
Details
The solvents were then evaporated off under nitrogen
DISTILLATION
Type
DISTILLATION
Details
the residual oil was distilled

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 290 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.